molecular formula C26H24FN5O3 B2825968 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1260991-35-2

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2825968
CAS No.: 1260991-35-2
M. Wt: 473.508
InChI Key: UVPHIJUDOHQYDJ-UHFFFAOYSA-N
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Description

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a sophisticated synthetic compound offered for pharmacological and biochemical research. This molecule features a unique hybrid architecture, integrating a piperazine scaffold, a 1,2,4-oxadiazole heterocycle, and a pyridin-2-one core. The piperazine moiety is a prevalent pharmacophore in many bioactive molecules, particularly those targeting the central nervous system. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which can be critical for optimizing a compound's drug-likeness and binding affinity. This specific combination of structural elements makes it a valuable chemical tool for high-throughput screening, structure-activity relationship (SAR) studies, and investigating novel biological pathways. Researchers can utilize this compound in the development of new therapeutic agents, with potential applications in neuroscience and other areas. Furthermore, compounds with similar cationic amphiphilic properties have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme whose inhibition is linked to drug-induced phospholipidosis, making it a relevant candidate for investigating this form of drug toxicity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-8-10-19(11-9-18)24-28-25(35-29-24)20-5-4-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-7-3-2-6-21(22)27/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHIJUDOHQYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This can impact nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes.

Result of Action

The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine. This can affect nucleotide synthesis and the regulation of adenosine function.

Biological Activity

The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN5O2C_{24}H_{22}FN_{5}O_{2} with a molecular weight of approximately 431.5 g/mol. The structure features a piperazine ring, an oxadiazole moiety, and a pyridinone core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H22FN5O2
Molecular Weight431.5 g/mol
Key Functional GroupsPiperazine, Oxadiazole, Pyridinone

Antimicrobial Activity

Research has demonstrated that compounds containing piperazine and oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit various bacterial strains, suggesting potential applications in treating infections. For instance, derivatives with similar structures have been reported to possess IC50 values in the low micromolar range against specific bacterial targets .

Enzyme Inhibition

The compound's structural components may also contribute to its ability to inhibit key enzymes. Specifically, piperazine derivatives have been linked to acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, oxadiazole-containing compounds have been evaluated for their urease inhibition capabilities, which is relevant for managing conditions like kidney stones .

Anticancer Potential

There is emerging evidence that piperazine derivatives exhibit anticancer properties. Studies have indicated that certain piperazine-based compounds can induce apoptosis in cancer cells through various pathways. The presence of the oxadiazole moiety may enhance this activity by modulating cellular signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Interaction : The oxadiazole structure could interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
  • Cellular Uptake : The lipophilicity provided by the fluorophenyl and methylphenyl groups may enhance cellular uptake, increasing bioavailability and efficacy.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

  • A study reported that derivatives similar to this compound exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard drugs .
  • Another investigation highlighted the anticancer potential of piperazine derivatives, showing that they could inhibit tumor growth in xenograft models .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridin-2(1H)-one core distinguishes it from piperazin-2-one () or pyrido[1,2-a]pyrimidin-4-one () analogs.
  • Fluorinated aryl groups (2-fluorophenyl in the target vs. 4-fluorophenyl in and ) alter steric and electronic profiles, impacting receptor selectivity .

Physicochemical Properties

Comparative data (where available):

Compound logP logD (pH 7.4) Polar Surface Area (Ų) Hydrogen Bond Acceptors
Target compound ~2.8* ~1.5* ~80 7
1.12 0.24 83.83 7
~3.1† N/A N/A 6
~2.5* N/A ~70 5

*Estimated via analogous structures. †Predicted using ChemDraw.

Key Observations :

  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is higher than (logP 1.12), likely due to the 4-methylphenyl group.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • N-Alkylation : Formation of the piperazine-2-fluorophenyl intermediate under reflux conditions (e.g., DMF as solvent, 80–100°C) .
  • Oxadiazole Ring Formation : Cyclization of thioamide precursors with hydroxylamine hydrochloride under acidic conditions (pH 4–5) .
  • Coupling Reactions : Use of coupling reagents like EDCI/HOBt for linking the pyridinone core to the oxadiazole moiety .
  • Optimization : Control reaction temperature, pH, and solvent polarity (e.g., dichloromethane for acylation steps) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR δ 8.2–8.5 ppm for aromatic protons) and piperazine linkage .
  • IR Spectroscopy : Validate carbonyl groups (C=O stretch at ~1700 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₅FN₆O₃: 541.1964) .

Q. What are the primary biological targets or therapeutic applications suggested for this compound?

  • Methodological Answer :

  • CNS Targets : Piperazine derivatives often target dopamine or serotonin receptors; evaluate binding affinity via radioligand assays (e.g., 5-HT₁A receptor) .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC assays, leveraging the oxadiazole moiety’s known biofilm disruption properties .
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) to assess apoptosis induction via flow cytometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl on piperazine) using in vitro assays .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and explain potency variations .
  • Metabolic Stability Studies : Use hepatic microsomes to assess oxidative degradation pathways impacting efficacy .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Optimization : Adjust logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups on oxadiazole) to enhance blood-brain barrier penetration .
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
  • Plasma Protein Binding Assays : Quantify unbound fraction using equilibrium dialysis to predict free drug concentrations .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of piperazine-oxadiazole hybrids to predict IC₅₀ values for off-target receptors .
  • Molecular Dynamics Simulations : Analyze ligand-receptor complex stability (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives .
  • ADMET Prediction : Use tools like SwissADME to filter compounds with favorable toxicity and absorption profiles .

Experimental Design Considerations

Q. What controls are critical for validating biological assay results?

  • Methodological Answer :

  • Positive/Negative Controls : Include known receptor agonists/antagonists (e.g., buspirone for 5-HT₁A) and solvent-only controls .
  • Dose-Response Curves : Use 8–12 concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values with nonlinear regression .
  • Replicate Experiments : Perform triplicate runs to ensure statistical significance (p < 0.05 via Student’s t-test) .

Q. How should researchers address low synthetic yields in scale-up experiments?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
  • Purification Techniques : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity batches .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to optimize endpoints .

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